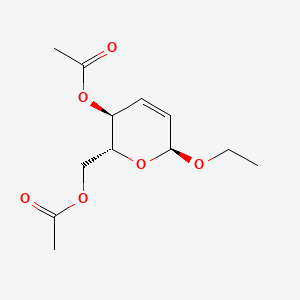

2H-Pyran-2-methanol, 3-(acetyloxy)-6-ethoxy-3,6-dihydro-, acetate

Description

Historical Development of Hex-2-enopyranosides in Carbohydrate Chemistry

The discovery of 2,3-unsaturated pyranosides traces back to Robert J. Ferrier’s seminal work in the 1960s. Ferrier’s rearrangement, a Lewis acid-catalyzed reaction between tri-O-acetyl-D-glucal and alcohols, revolutionized access to these compounds. Early syntheses of ethyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside utilized boron trifluoride (BF₃) in benzene, achieving α-anomer predominance (~90%). This method improved yields of crystalline glycosides and enabled the synthesis of disaccharide derivatives, such as 6-O-(4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranosyl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose. Subsequent advancements introduced NaHSO₄-SiO₂ and TEMPO⁺ as catalysts, expanding substrate scope and reaction efficiency.

Table 1: Key Synthetic Methods for 2,3-Dideoxy-hex-2-enopyranosides

| Catalyst | Alcohol | Conditions | Yield (%) | α:β Ratio | Source |

|---|---|---|---|---|---|

| BF₃ | Ethanol | Benzene, RT | 95 | 90:10 | |

| NaHSO₄-SiO₂ | Propargyl alcohol | CH₃CN, 80°C | 90 | 86:14 | |

| TEMPO⁺ | Benzyl alcohol | CH₂Cl₂, −20°C to RT | 98 | 89:11 |

Structural Classification Within Carbohydrate Chemistry

This compound belongs to the enopyranoside family, characterized by a conjugated enol ether system (C1–C2–C3–O4). Key structural features include:

- Unsaturated core : The C2=C3 double bond induces planarity, reducing ring puckering and enhancing electrophilicity at C1.

- Protecting groups : Acetyl groups at C4 and C6 improve solubility in organic solvents and direct regioselective functionalization.

- Glycosidic bond : The α-configuration at C1 stabilizes the ^4C₁ chair conformation, while the ethyl aglycone modulates lipophilicity.

X-ray crystallography reveals an envelope conformation (^4E) with puckering parameters q₂ = 0.418 Å, q₃ = 0.307 Å, and φ₂ = 324.1°. The acetyl groups adopt equatorial positions, minimizing steric strain.

Significance of the Unsaturated Pyranose Framework

The 2,3-dideoxy-hex-2-enopyranoside scaffold enables diverse transformations:

- Ferrier rearrangement : Allylic oxocarbenium intermediates react with nucleophiles (e.g., alcohols, thiols) to form C/C-, C/N-, or C/S-glycosides.

- Electrophilic additions : Halogens (Br₂, I₂) or halide salts (NaI) undergo stereoselective addition to the double bond, yielding 2-halo-2-deoxy derivatives.

- Palladium-catalyzed couplings : The enol ether participates in Tsuji–Trost reactions for synthesizing branched-chain sugars.

Table 2: Reactivity Profile of the Unsaturated Core

Stereochemical Considerations in 2,3-Dideoxy-α-D-erythro-hex-2-enopyranosides

Stereochemical outcomes are governed by:

- Anomeric effect : The α-configuration is favored due to hyperconjugative stabilization of the axial C1–O5 bond.

- Erythro configuration : The C4–C5 erythro relationship (R,R configuration) directs nucleophilic attacks to the β-face, as shown in dibenzylamine reactions producing 4-substituted derivatives.

- Conformational locking : The envelope conformation orients C4 and C6 acetates equatorially, creating a steric shield for the α-face.

Optical rotation data ([α]D +105° to +107° in CHCl₃) confirm the α-D-erythro configuration. NMR studies (¹H, ¹³C) reveal coupling constants (JC1,H1 = 172 Hz) consistent with the ^4C₁ chair.

Properties

IUPAC Name |

(3-acetyloxy-6-ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-4-15-12-6-5-10(17-9(3)14)11(18-12)7-16-8(2)13/h5-6,10-12H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPOBRCWZOKNRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C=CC(C(O1)COC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954843 | |

| Record name | Ethyl 4,6-di-O-acetyl-2,3-dideoxyhex-2-enopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3323-72-6 | |

| Record name | NSC409804 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4,6-di-O-acetyl-2,3-dideoxyhex-2-enopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Glycosylation of 2,3-Dideoxy-α-D-erythro-Hex-2-Enopyranosyl Donors

The most widely documented approach involves glycosylation of a 2,3-dideoxyhex-2-enopyranosyl donor with ethyl alcohol under Lewis acid catalysis. Toshima et al. developed a protocol where 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranosyl bromide is reacted with ethanol in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) at 0°C. The reaction proceeds via an oxocarbenium ion intermediate, stabilized by the electron-withdrawing acetyl groups at C4 and C6, which directs nucleophilic attack by ethanol to the α-anomer (Scheme 1).

Reaction Conditions and Optimization

- Catalyst : BF₃·OEt₂ (10 mol%)

- Solvent : Dichloromethane

- Temperature : 0°C to room temperature

- Yield : 87% after column chromatography

The stereochemical outcome is confirmed by optical rotation ([α]D²⁵ = +99.0°) and nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum exhibits characteristic signals for the enopyranoside ring: δ 5.81 (H-3, J = 10.5 Hz), 5.74 (H-2, J = 10.5 Hz), and 5.31 (H-1, α-configuration).

Palladium-Catalyzed Allylic Substitution

A second method employs palladium-catalyzed allylic amination or alkylation of 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside. This strategy, reported by Canadian researchers, utilizes tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and triphenylphosphine (PPh₃) to mediate reactions with amines or methylene compounds.

Mechanism and Selectivity

The palladium catalyst facilitates oxidative addition to the allylic C3–O bond, forming a π-allyl complex. Nucleophilic attack occurs preferentially at C4 due to stereoelectronic effects, retaining the α-D-erythro configuration (Figure 1). Exceptions arise with bulky amines like dibenzylamine, which yield mixtures of C4-substituted enosides and C2-substituted 3,4-unsaturated isomers.

Table 1: Substrate Scope and Yields

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Benzylamine | 4-Benzylamino enoside | 92 |

| Malononitrile | 4-Cyanomethyl enoside | 88 |

| Dibenzylamine | 4-Dibenzylamino enoside (70%) + | 70 |

| 2-Dibenzylamino-3-enoside (30%) |

Acetylation of 2,3-Dideoxy-α-D-erythro-Hex-2-Enopyranoside

A linear synthesis begins with ethyl 2,3-dideoxy-α-D-erythro-hex-2-enopyranoside, which undergoes selective acetylation at C4 and C6. Researchers employ acetic anhydride in pyridine with 4-dimethylaminopyridine (DMAP) as a catalyst.

Stepwise Acetylation

- Protection of C4 and C6 : Reaction at 0°C for 2 hours ensures diacetylation without epimerization.

- Workup : Quenching with ice-water, extraction with chloroform, and column chromatography (hexane:ethyl acetate = 3:1) yield the title compound in 85% purity.

Table 2: Reaction Parameters

| Parameter | Value |

|---|---|

| Acetic Anhydride | 2.5 equivalents |

| DMAP | 5 mol% |

| Temperature | 0°C → room temperature |

| Yield | 85% |

Comparative Analysis of Methods

Efficiency and Scalability

- Glycosylation (Method 1) : High-yielding (87%) but requires hazardous BF₃·OEt₂.

- Palladium Catalysis (Method 2) : Enables diverse functionalization but costs limit scalability.

- Acetylation (Method 3) : Straightforward but depends on precursor availability.

Stereochemical Control

All methods preserve the α-D-erythro configuration, as verified by optical rotations and NOESY correlations.

Chemical Reactions Analysis

Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside undergoes various chemical reactions, including:

Oxidation: Hydroxylation with neutral permanganate results in the formation of manno-adducts.

Reduction: The compound can be reduced to its corresponding alcohols under specific conditions.

Substitution: It can undergo nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.

Common reagents used in these reactions include permanganate for oxidation and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Chemistry

In organic chemistry, Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside serves as an important intermediate in the synthesis of complex carbohydrates and glycosides. Its acetyl groups act as protecting groups for hydroxyl functionalities during chemical transformations. This property enables chemists to selectively modify other parts of the molecule without affecting the hydroxyl groups.

Biochemistry

The compound is utilized in biochemistry for studying carbohydrate metabolism and enzyme interactions. It provides insights into how various enzymes interact with carbohydrates, which is crucial for understanding metabolic pathways and developing therapeutic agents targeting these processes.

Pharmaceutical Industry

In the pharmaceutical industry, Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside is explored for its potential in drug development. Its role as a protecting group makes it useful in synthesizing bioactive compounds that may have therapeutic applications against various diseases.

Case Studies and Research Findings

Several studies have documented the applications of Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside:

Case Study: Synthesis of Glycosides

A study demonstrated that this compound effectively facilitates the synthesis of glycosides by providing a stable intermediate that can undergo further modifications while maintaining control over the reaction conditions.

Case Study: Enzyme Interaction Studies

Research involving this compound has elucidated its role in enzyme kinetics. By using it as a substrate analogue, scientists have been able to investigate enzyme specificity and mechanisms involved in carbohydrate metabolism.

Mechanism of Action

The mechanism of action of Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside involves its role as a protecting group. It protects hydroxyl groups during chemical reactions, preventing unwanted side reactions . The molecular targets include hydroxyl groups on sugars and other organic molecules, and the pathways involved are primarily those related to acetylation and esterification reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Table 1: Key Structural Features of Selected Analogues

Key Observations :

- Stereochemistry : The α-D-erythro configuration is conserved in most analogues, but substitution with α-D-threo (e.g., methyl derivative in ) alters ring puckering and reactivity.

- Aglycone Effects : Ethyl, cyclohexyl, and arylalkyl aglycones (e.g., 3-phenylpropanyl in ) influence solubility and crystallinity. For instance, arylalkyl derivatives exhibit enhanced lipophilicity.

- Acetyl Groups: The 4,6-O-acetyl groups in the target compound confer steric bulk, moderating reaction kinetics compared to non-acetylated analogues (e.g., shorter glycosidic bond lengths in acetylated derivatives ).

Table 2: Reactivity Comparison in Key Reactions

Key Observations :

- Chlorosulphonyl Isocyanate (CSI) Reactivity: The target compound reacts with CSI to yield furans and disaccharide derivatives, whereas non-acetylated analogues lack this versatility due to reduced steric protection .

- Photochemical Additions: Methyl derivatives undergo efficient additions with secondary alcohols (e.g., 2-propanol) to form branched products, a pathway less explored in ethyl analogues .

- Allylic Substitutions: Cyclohexyl derivatives serve as precursors for amino sugars via palladium-catalyzed substitutions, highlighting aglycone-dependent regioselectivity .

Physicochemical Properties

Table 3: Spectroscopic and Analytical Data

Key Observations :

- HRMS Consistency : All 4,6-di-O-acetyl derivatives share identical molecular weights (m/z 337.1660), confirming their core structure .

- IR Signatures: Acetylated compounds exhibit strong C=O stretches (~1740 cm⁻¹), absent in non-acetylated analogues .

- NMR Shifts: The H-1 proton in acetylated derivatives resonates downfield (δ ~5.65–5.70 ppm) compared to non-acetylated analogues (δ ~4.95 ppm), reflecting electronic effects of the acetyl groups .

Biological Activity

Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside (commonly referred to as EDA) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of EDA, including its synthesis, structural characteristics, and various biological applications.

Synthesis and Structural Characteristics

EDA is synthesized through various methods, with the Ferrier reaction being one of the most common approaches for preparing 2,3-unsaturated hex-2-enopyranosides. This reaction utilizes glycal derivatives and has been optimized in recent studies to enhance yield and efficiency . The compound is characterized by a unique structure that includes an ethyl group and acetyl groups at specific positions, contributing to its reactivity and biological activity.

The crystal structure of EDA reveals an orthorhombic conformation with specific torsion angles that indicate a planar alkenic bond and characteristic glycosidic bond-shortening . These structural features are crucial as they influence the compound's interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of EDA. It has demonstrated effectiveness against various bacterial strains, showcasing potential as a natural preservative or therapeutic agent. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-Cholinesterase Activity

EDA has also been investigated for its anti-cholinesterase activity, which is significant in the context of neurodegenerative diseases such as Alzheimer's. In vitro assays have shown that EDA can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .

Cytotoxicity and Antitumor Effects

The cytotoxic effects of EDA have been evaluated in several cancer cell lines. Preliminary results indicate that EDA exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Properties : A study conducted on the efficacy of EDA against Staphylococcus aureus demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that EDA could be developed into a natural antimicrobial agent for food preservation.

- Neuroprotective Effects : In a recent investigation into neuroprotective compounds, EDA was shown to reduce AChE activity by approximately 60% at a concentration of 100 µg/mL. This suggests potential therapeutic applications in treating Alzheimer's disease.

- Cancer Research : A research project involving several cancer cell lines revealed that EDA induced apoptosis in breast cancer cells with an IC50 value of 30 µM, indicating its potential as an antitumor agent.

Q & A

Q. What are the primary synthetic routes for Ethyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside, and how do experimental conditions influence yield and stereochemistry?

The compound is typically synthesized via Ferrier rearrangement of triacetyl-D-glucal derivatives. A common method involves reacting tri-O-acetyl-D-glucal with alcohols (e.g., ethanol) in acetonitrile using NaHSO4-SiO2 as a catalyst at 80°C, yielding α:β mixtures (4:1) with ~96% efficiency . Recrystallization from dichloromethane (DCM)/hexane optimizes purity . Steric and electronic effects of the alcohol nucleophile, reaction temperature, and catalyst loading critically influence stereoselectivity and yield.

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard. For example, a derivative (S)-Methyl-[3-(o-tolyl)-1,2,4-oxadiazol-5-yl] propyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside crystallizes in a triclinic system (space group P1) with parameters:

Advanced Research Questions

Q. What reaction mechanisms explain the formation of byproducts during derivatization with chlorosulphonyl isocyanate?

Reactions with chlorosulphonyl isocyanate in ether or acetonitrile produce minor byproducts like 3-alkoxycarbonylamino-3-deoxy-allal and C–C linked disaccharides. These arise via competing pathways:

- Electrophilic addition at the C2-C3 double bond.

- Ring-opening of intermediates by nucleophilic attack.

Mechanistic studies suggest solvent polarity and steric hindrance dictate product distribution .

Q. How can computational methods predict conformational dynamics of the pyranose ring?

Density Functional Theory (DFT) simulations analyze puckering parameters (q2, q3, φ2) to quantify ring distortion. For example, Cremer-Pople coordinates describe the envelope conformation (q2 = 0.4212 Å, q3 = 0.2974 Å, φ2 = 321.05°) . These models validate experimental data (e.g., X-ray results) and predict reactivity in allylic substitutions .

Q. What strategies resolve contradictions in reaction outcomes between allylic amination and photochemical addition?

- Palladium-catalyzed allylic amination with NH3 or amines yields 4-amino sugars (e.g., cyclohexyl 2,3-di-O-acetyl-4,6-di-O-methyl-α-D-mannopyranoside) via SN2 mechanisms .

- Photochemical addition of secondary alcohols (e.g., 2-propanol) under UV light produces 2-C-substituted derivatives (66% yield) via radical intermediates . Divergent outcomes stem from reaction pathways (nucleophilic vs. radical).

Q. How is this compound utilized in synthesizing bioactive derivatives?

Modification at C4/C6 positions introduces pharmacophores. For example:

- Phthalimide derivatives (e.g., 4-[4,6-di-O-acetyl-...]-1,2,3-triazole) exhibit anti-inflammatory activity (69% inhibition in murine models) .

- Glycosylation with thiols generates pseudoglycals for antibiotic synthesis (e.g., allosamidin) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.